molecular formula C11H19NO4 B581160 Ethyl 1-BOC-azetidine-3-carboxylate CAS No. 1346674-10-9

Ethyl 1-BOC-azetidine-3-carboxylate

Cat. No.: B581160
CAS No.: 1346674-10-9
M. Wt: 229.276
InChI Key: GFAKQSWJCMKEGE-UHFFFAOYSA-N
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Description

Ethyl 1-BOC-azetidine-3-carboxylate is a chemical compound with the molecular formula C11H19NO4. It is known for its unique structure, which includes an azetidine ring substituted with tert-butyl and ethyl groups. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 1-BOC-azetidine-3-carboxylate can be synthesized through a multi-step process. One common method involves the reaction of tert-butyl 3-ethyl azetidine-1,3-dicarboxylate with appropriate reagents under controlled conditions. The reaction typically requires the use of solvents such as dichloromethane or tetrahydrofuran and catalysts like triethylamine. The reaction is carried out at low temperatures to ensure the stability of the intermediate products .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-BOC-azetidine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 1-BOC-azetidine-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

  • 1-tert-Butyl 3-methyl azetidine-1,3-dicarboxylate
  • 1-tert-Butyl 3-ethyl 3-(hydroxymethyl)azetidine-1,3-dicarboxylate
  • tert-Butyl 3-oxoazetidine-1-carboxylate

Uniqueness

Ethyl 1-BOC-azetidine-3-carboxylate is unique due to its specific substitution pattern on the azetidine ring. This structural feature imparts distinct chemical properties and reactivity, making it valuable in various synthetic and research applications .

Biological Activity

Ethyl 1-BOC-azetidine-3-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C9H15NO4
  • Molecular Weight : 199.23 g/mol
  • CAS Number : 142253-55-2
  • InChI Key : NCADHSLPNSTDMJ-UHFFFAOYSA-N

This compound and its derivatives have been explored for their roles as inhibitors in various biological pathways:

  • Anticancer Activity : Research has demonstrated that azetidine derivatives exhibit potent anticancer properties. In particular, compounds derived from azetidine-3-carboxylic acid have shown effectiveness against various cancer cell lines, including breast and colon cancers. For instance, a derivative was evaluated for its cytotoxicity against the MDA-MB-435 melanoma cell line, demonstrating significant growth inhibition with an IC50 value of 6.82 µM .
  • Neuroprotective Effects : Recent studies have indicated that certain azetidine derivatives possess neuroprotective qualities. For example, compounds synthesized from azetidine frameworks were tested for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), showing comparable inhibition to standard drugs like rivastigmine . These findings suggest potential applications in treating neurodegenerative diseases such as Alzheimer's.

Table 1: Summary of Biological Activities

Activity TypeTarget Cell LinesIC50 Value (µM)Reference
AnticancerMDA-MB-435 (melanoma)6.82
AnticancerHCT-116 (colon cancer)5.13
NeuroprotectiveAChE InhibitionComparable to rivastigmine

Case Study: Anticancer Activity

In a study by Zhang et al., various azetidine derivatives were synthesized and screened against multiple cancer cell lines, including HEPG2 and SW1116. The most potent compound exhibited an IC50 value of 1.18 µM against HEPG2 cells, outperforming traditional chemotherapeutics like staurosporine . This highlights the potential of this compound derivatives as novel anticancer agents.

Case Study: Neuroprotective Activity

A library of 3-aryl-3-azetidinyl acetic acid derivatives was synthesized to evaluate their neuroprotective effects in models of Parkinson's and Alzheimer's diseases. One compound demonstrated significant protective effects against glutamate-induced oxidative damage, reducing caspase activity, which is crucial in neurodegeneration . This suggests that this compound may contribute to developing treatments for neurodegenerative disorders.

Properties

IUPAC Name

1-O-tert-butyl 3-O-ethyl azetidine-1,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO4/c1-5-15-9(13)8-6-12(7-8)10(14)16-11(2,3)4/h8H,5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFAKQSWJCMKEGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CN(C1)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50704384
Record name 1-tert-Butyl 3-ethyl azetidine-1,3-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50704384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1346674-10-9
Record name 1-tert-Butyl 3-ethyl azetidine-1,3-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50704384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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